![molecular formula C14H15N3OS B1347788 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde CAS No. 303987-39-5](/img/structure/B1347788.png)
2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde
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Overview
Description
2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde, also known as PPT-5C, is an important intermediate in the synthesis of several pharmaceutical and agrochemical compounds. It is a heterocyclic aromatic compound that is used as a starting material in the synthesis of many drugs and agrochemicals. PPT-5C is also used as a building block in the preparation of other heterocyclic compounds. PPT-5C is a highly reactive compound and has been studied extensively for its potential applications in the pharmaceutical and agrochemical industries.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : A study involved the synthesis of thiazole and pyrazoline heterocycles, which showed significant antimicrobial activities. The compounds were tested using various assays, and the majority exhibited both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).
- Antibacterial and Antifungal Properties : Another research synthesized 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives that were evaluated for their antibacterial, antifungal, and antimycobacterial activities, showing moderate to excellent activity against selected strains (Bhatt & Sharma, 2017).
Anticancer Activity
- Synthesis of Eperezolid-like Molecules : A study synthesized eperezolid-like molecules, including Schiff bases and thiazoline derivatives, that exhibited high antimicrobial activity, specifically against Mycobacterium smegmatis (Yolal et al., 2012).
- Novel Thiopyrano[2,3-d]thiazoles : Research on the synthesis of thiopyrano[2,3-d]thiazoles incorporating a pyrazole moiety revealed significant anticancer activity against different human cancer cell lines, underscoring the potential of these compounds in cancer therapy (Metwally et al., 2015).
Anticonvulsant and Analgesic Studies
- Design and Synthesis of Pyrazole Analogues : A study focused on the design and synthesis of new compounds with potential anticonvulsant and analgesic activities. The synthesized compounds were evaluated using various tests, identifying several with potent activities without displaying toxicity (Viveka et al., 2015).
Mechanism of Action
Target of Action
The compound 2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde is a derivative of phenylpiperazine . Phenylpiperazine derivatives are known to have a wide range of pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
For instance, some phenylpiperazine derivatives have been shown to interact with their targets through hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Biochemical Pathways
For instance, some piperazine derivatives have been shown to exhibit antibacterial, antifungal, and antiviral activities, while others have shown activity on kinase inhibition .
Pharmacokinetics
Related compounds such as phenylpiperazine derivatives have been synthesized and evaluated for their pharmacokinetic properties .
Result of Action
Related compounds such as phenylpiperazine derivatives have been shown to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
For instance, the efficacy of phenylpiperazine derivatives as intestinal permeation enhancers has been shown to be influenced by factors such as pH and the presence of other compounds .
properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-11-13-10-15-14(19-13)17-8-6-16(7-9-17)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVISAIXHEPBZAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363057 |
Source
|
Record name | 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818123 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Phenylpiperazino)-1,3-thiazole-5-carbaldehyde | |
CAS RN |
303987-39-5 |
Source
|
Record name | 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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